molecular formula C11H23N B14507346 N-methyl-4-propylhept-1-en-4-amine CAS No. 64467-58-9

N-methyl-4-propylhept-1-en-4-amine

Cat. No.: B14507346
CAS No.: 64467-58-9
M. Wt: 169.31 g/mol
InChI Key: KVXCUPOJNUYERH-UHFFFAOYSA-N
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Description

N-methyl-4-propylhept-1-en-4-amine is an organic compound classified as an amine. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a methyl group, a propyl group, and a heptenyl chain, making it a unique structure within the amine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-propylhept-1-en-4-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyl halide. For instance, the reaction between N-methylhept-1-en-4-amine and propyl bromide under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-propylhept-1-en-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., propyl bromide), bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Ketones or oxides

    Reduction: Reduced amine derivatives

    Substitution: New amine derivatives with different alkyl groups

Scientific Research Applications

N-methyl-4-propylhept-1-en-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-propylhept-1-en-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a ligand, binding to these targets and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylhept-1-en-4-amine: Similar structure but lacks the propyl group.

    N-propylhept-1-en-4-amine: Similar structure but lacks the methyl group.

    N-methyl-4-propylhex-1-en-4-amine: Similar structure but with a shorter carbon chain.

Uniqueness

N-methyl-4-propylhept-1-en-4-amine is unique due to its specific combination of a methyl group, a propyl group, and a heptenyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

64467-58-9

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-methyl-4-propylhept-1-en-4-amine

InChI

InChI=1S/C11H23N/c1-5-8-11(12-4,9-6-2)10-7-3/h5,12H,1,6-10H2,2-4H3

InChI Key

KVXCUPOJNUYERH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CC=C)NC

Origin of Product

United States

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